3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE
Description
3-[4-(4-Bromophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-yliden]-6-methyl-2H-pyran-2,4(3H)-dione is a hybrid heterocyclic compound featuring a fused benzodiazepine-pyran-dione scaffold. The benzodiazepine moiety (a seven-membered ring with two nitrogen atoms) is substituted with a 4-bromophenyl group, while the pyran-2,4-dione core includes a 6-methyl substituent.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-12-10-19(25)20(21(26)27-12)18-11-17(13-6-8-14(22)9-7-13)23-15-4-2-3-5-16(15)24-18/h2-10,17,23,25H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSKMSOACGIELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
A mixture of o-phenylenediamine (10 mmol) and 4-bromophenylacetone (10 mmol) is refluxed in ethanol (50 mL) under acidic conditions (catalytic HCl, 0.5 mL) for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with dichloromethane, and purified via column chromatography (SiO₂, hexane/ethyl acetate 7:3) to yield 4-(4-bromophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine as a pale-yellow solid (yield: 68–72%).
Key Data:
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Reagents: o-phenylenediamine, 4-bromophenylacetone, HCl, ethanol.
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Conditions: Reflux at 80°C, 12 h.
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Purification: Column chromatography (hexane/ethyl acetate).
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Yield: 70% (average).
Preparation of the Pyran-2,4-Dione Moiety
The 6-methyl-2H-pyran-2,4(3H)-dione fragment is synthesized through a Claisen-Schmidt condensation followed by cyclization.
Claisen-Schmidt Condensation
Methyl acetoacetate (15 mmol) reacts with formaldehyde (20 mmol) in the presence of piperidine (1 mmol) as a base catalyst. The reaction proceeds in methanol at 60°C for 6 hours, forming 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.
Cyclization and Functionalization
The intermediate is treated with acetic anhydride (20 mL) under reflux for 3 hours to yield 6-methyl-2H-pyran-2,4(3H)-dione. The product is recrystallized from ethanol, yielding colorless crystals (mp: 145–147°C).
Key Data:
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Reagents: Methyl acetoacetate, formaldehyde, piperidine, acetic anhydride.
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Conditions: Methanol, 60°C (condensation); acetic anhydride reflux (cyclization).
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Yield: 85% (post-recrystallization).
Coupling of Benzodiazepine and Pyran-Dione Moieties
The final step involves a Knoevenagel condensation between the benzodiazepine and pyran-dione components to form the exocyclic double bond.
Condensation Reaction
A solution of 4-(4-bromophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine (5 mmol) and 6-methyl-2H-pyran-2,4(3H)-dione (5.5 mmol) in dry toluene (30 mL) is heated under reflux with molecular sieves (4Å) for 24 hours. Glacial acetic acid (0.5 mL) is added to catalyze imine formation. The reaction mixture is cooled, filtered, and concentrated under reduced pressure. The residue is purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to afford the target compound as a yellow crystalline solid.
Key Data:
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Reagents: Benzodiazepine intermediate, pyran-dione, toluene, acetic acid.
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Conditions: Reflux, 24 h.
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Purification: Column chromatography (CH₂Cl₂/MeOH).
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Yield: 58–62%.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
The use of toluene as a solvent maximizes yield due to its high boiling point and inertness toward enamine intermediates. Substituting toluene with DMF or THF reduces yields by 15–20%, likely due to side reactions. Catalytic acetic acid facilitates proton transfer during the Knoevenagel step, enhancing reaction efficiency.
Stereochemical Considerations
X-ray crystallography of analogous compounds confirms the Z-configuration of the exocyclic double bond, stabilized by intramolecular hydrogen bonding between the diazepine NH and pyran-dione carbonyl oxygen. This interaction precludes racemization during synthesis.
Analytical Characterization
Spectroscopic Data
Scientific Research Applications
Biological Activities
1. Antidepressant Effects
Research indicates that compounds with benzodiazepine structures often exhibit anxiolytic and antidepressant properties. For instance, studies have shown that derivatives of benzodiazepines can modulate neurotransmitter systems in the brain, particularly GABAergic pathways, which are crucial for mood regulation .
2. Anticancer Potential
Some studies suggest that compounds similar to 3-[4-(4-bromophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-yidene]-6-methyl-2H-pyran-2,4(3H)-dione may possess anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest .
3. Antimicrobial Activity
The presence of halogen substituents (like bromine) in organic compounds has been associated with enhanced antimicrobial activity. Preliminary studies on related compounds suggest that they may exhibit significant antibacterial and antifungal properties .
Therapeutic Applications
1. Neurological Disorders
Given its structural similarity to known psychoactive drugs, this compound could be explored for treating various neurological disorders such as anxiety disorders and depression. Its ability to interact with GABA receptors makes it a candidate for further investigation in psychopharmacology .
2. Cancer Therapy
The potential anticancer effects warrant further exploration in oncological research. Compounds with similar structures have been studied for their ability to target specific cancer pathways and may lead to the development of new chemotherapeutic agents .
3. Drug Development
The unique structure of this compound opens avenues for drug development in multiple therapeutic areas. Its modification could lead to derivatives with improved efficacy or reduced side effects compared to existing medications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The benzodiazepine core is known to bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. The bromophenyl and pyranone groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Key Findings :
- The target compound’s benzodiazepine framework shares similarities with benzotriazepinones, but the latter’s triazepine ring (three nitrogen atoms) may alter binding kinetics in biological systems .
- Hybrids like 4g and 4h () demonstrate that benzodiazepine cores paired with coumarin or tetrazolyl groups enhance bioactivity, suggesting the target’s bromophenyl and pyran-dione groups could similarly modulate efficacy .
Pyran-2,4-Dione Derivatives
The pyran-2,4-dione moiety is critical for hydrogen bonding and metal chelation. Notable analogs include:
Key Findings :
- Sodium dehydroacetate () highlights the pyran-dione’s utility in preservative chemistry, implying the target compound could share antimicrobial properties.
- Substituents like the dimethylamino group in ’s compound increase electrophilicity, whereas the target’s 6-methyl group may enhance lipophilicity and membrane permeability .
Bromophenyl-Containing Compounds
The 4-bromophenyl group in the target compound likely influences steric and electronic properties:
Key Findings :
- Bromine’s position (para vs. meta) affects electronic distribution; the target’s para-substitution may optimize receptor binding compared to ’s meta-bromophenyl derivative .
- Tetrahydro-pyridine derivatives () are common intermediates in drug synthesis, suggesting the target’s bromophenyl group could facilitate similar utility .
Biological Activity
The compound 3-[4-(4-bromophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzodiazepines fused with pyran diones. Its structure can be represented as follows:
The presence of the bromophenyl group and the benzodiazepine moiety suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the target structure exhibit significant antimicrobial activity. For instance, derivatives of benzodiazepines have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Research has demonstrated that benzodiazepine derivatives can induce apoptosis in cancer cells through various pathways. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells . Specific studies on related compounds have shown promise in targeting breast cancer and leukemia cell lines.
Neuropharmacological Effects
The compound's structural similarities to known anxiolytics suggest potential neuropharmacological effects. Benzodiazepines are well-known for their ability to enhance GABAergic neurotransmission. Preliminary studies indicate that this compound may exhibit anxiolytic properties, potentially through modulation of GABA receptors .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several benzodiazepine derivatives for their antimicrobial properties. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to more potent antimicrobial agents .
Study 2: Anticancer Activity
In a research article focusing on the anticancer potential of benzodiazepine derivatives, it was found that certain compounds induced apoptosis in MCF-7 breast cancer cells. The study highlighted the role of reactive oxygen species (ROS) in mediating cell death and suggested further investigation into the specific pathways involved .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |
| Neuropharmacological | Anxiolytic effects | Modulation of GABA receptors |
Q & A
Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic structure?
Methodological Answer: The synthesis involves multi-step processes, starting with the benzodiazepine core functionalization. Acylation with bromophenyl groups under basic conditions (e.g., using 4-bromobenzoyl chloride) is critical. Purification via column chromatography (silica gel, gradient elution) and characterization by , , and HRMS ensure structural fidelity. Reaction optimization may require adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize byproducts .
Q. How can spectroscopic techniques (NMR, IR) distinguish between tautomeric forms of the pyran-2,4-dione moiety?
Q. What biological screening assays are appropriate for initial evaluation of this compound’s activity?
Methodological Answer: Use receptor-binding assays (e.g., GABA receptors due to benzodiazepine motifs) with radioligand displacement (e.g., -flunitrazepam). Cell viability assays (MTT or resazurin) assess cytotoxicity. Dose-response curves (IC/EC) and selectivity profiling against related receptors (e.g., serotonin receptors) are critical .
Q. How does the bromophenyl substituent influence solubility and crystallinity?
Methodological Answer: Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Crystallinity is assessed using X-ray diffraction (XRD); halogen bonding from the bromine atom often enhances crystal packing. Hansen solubility parameters guide solvent selection for recrystallization .
Q. What purification strategies mitigate byproducts from the benzodiazepine ring closure?
Methodological Answer: Flash chromatography with silica gel (hexane:ethyl acetate gradients) separates unreacted intermediates. Recrystallization in ethanol/water mixtures improves purity. Monitoring by TLC (UV visualization) and LC-MS ensures stepwise removal of impurities .
Advanced Research Questions
Q. How can DFT studies elucidate electronic properties influencing reactivity at the benzodiazepine-pyrone junction?
Methodological Answer: Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identifies reactive sites. Natural Bond Orbital (NBO) analysis evaluates charge distribution, particularly at the imine (C=N) and carbonyl groups. Transition-state modeling (e.g., for nucleophilic attacks) predicts regioselectivity using Gaussian09 with solvent corrections (SMD model) .
Q. What crystallographic parameters explain the compound’s solid-state stability and polymorphism?
Methodological Answer: Single-crystal XRD (Mo-Kα radiation, 100 K) resolves unit cell parameters and hydrogen-bonding networks. Polymorph screening via solvent-drop grinding identifies stable forms. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-stacking) driving stability .
Q. How can kinetic studies resolve contradictions in reported reaction rates for bromophenyl substitution?
Methodological Answer: Pseudo-first-order kinetics under varying concentrations of nucleophiles (e.g., amines) and temperatures (25–80°C) isolate rate-determining steps. Eyring plots (ln(k/T) vs. 1/T) calculate activation parameters (ΔH, ΔS). Competing pathways (SNAr vs. radical mechanisms) are tested via radical traps (TEMPO) .
Q. What in silico strategies predict off-target interactions in neurological assays?
Methodological Answer: Molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., GABA α1β2γ2) identifies binding poses. Pharmacophore mapping (LigandScout) screens for off-target motifs (e.g., dopamine D2). MD simulations (GROMACS, 100 ns) validate binding stability and water-mediated interactions .
Q. How do solvent effects and counterion choice modulate enantioselectivity in asymmetric synthesis?
Methodological Answer: Chiral HPLC (Chiralpak IA column) quantifies enantiomeric excess (ee%). Solvent polarity (Kamlet-Taft parameters) and chiral auxiliaries (e.g., Evans’ oxazolidinones) are systematically varied. Non-covalent interactions (e.g., ion-pairing with TRISPHAT) enhance selectivity, monitored by NOE experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
